[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride
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Overview
Description
[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C11H16N2O.2HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a phenyl group attached to the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride typically involves the reaction of morpholine with benzaldehyde to form the intermediate 4-phenylmorpholine. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- [(2S)-4-Methoxymorpholin-2-yl]methanamine;dihydrochloride
- [(2S)-4-Methylmorpholin-2-yl]methanamine;dihydrochloride
- [(2S)-4-Ethylmorpholin-2-yl]methanamine;dihydrochloride
These compounds share a similar morpholine backbone but differ in the substituents attached to the morpholine ring. The presence of different substituents can influence the chemical properties and reactivity of the compounds, making this compound unique in its applications and effects .
Properties
IUPAC Name |
[(2S)-4-phenylmorpholin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRFOYGLSVJGGS-IDMXKUIJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1C2=CC=CC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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